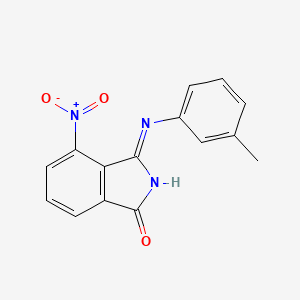
(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one is a compound of interest due to its potential biological activities. This article reviews the available data on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a molecular formula of C15H14N2O3 and a molecular weight of 270.28 g/mol. It features a nitro group and an imino linkage, which are critical for its biological activity. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 20 | Effective |
| Escherichia coli | 30 | Moderate |
| Pseudomonas aeruginosa | 50 | Limited |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . It demonstrated significant free radical scavenging activity in DPPH assays, with an IC50 value of approximately 25 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Anti-cancer Activity
In cancer research, this compound has shown promise as a cytotoxic agent . Studies using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induces apoptosis in a dose-dependent manner.
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 18 µM
These findings suggest that the compound may be a candidate for further development in cancer therapeutics.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the metabolic pathways of bacteria and cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
- Interaction with Cellular Targets : The imino group may facilitate binding to cellular receptors or enzymes, altering their function.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The results indicated that modifications to the nitro group significantly enhanced antibacterial properties against resistant strains.
Study 2: Cancer Cell Apoptosis
In another investigation, researchers assessed the apoptotic effects of this compound on MCF-7 cells using flow cytometry and caspase activation assays. The compound was found to significantly increase caspase-3 activity, confirming its role in inducing apoptosis.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)imino-4-nitroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-9-4-2-5-10(8-9)16-14-13-11(15(19)17-14)6-3-7-12(13)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYEEDHUXXREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














